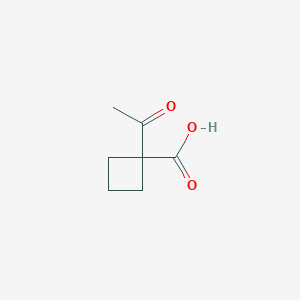

Cyclobutanecarboxylicacid, 1-acetyl-

Description

Significance of Cyclobutane (B1203170) Derivatives in Contemporary Organic Synthesis

Cyclobutane derivatives are of considerable importance in modern organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures. acs.orgresearchgate.net Their utility stems primarily from the inherent ring strain of the four-membered carbocycle, which facilitates selective ring-opening reactions to afford a variety of acyclic and larger cyclic systems. acs.org This reactivity has been harnessed in the synthesis of natural products and other biologically active molecules. baranlab.org Furthermore, the rigid, puckered conformation of the cyclobutane ring provides a unique three-dimensional scaffold that is increasingly utilized in medicinal chemistry to explore chemical space and develop novel therapeutic agents. nih.gov The accessibility of cyclobutane derivatives through reliable synthetic methods, such as [2+2] cycloadditions, further enhances their appeal to synthetic chemists. acs.orgbaranlab.org

Historical Development of Cyclobutane Chemistry and Carboxylic Acid Analogues

The history of cyclobutane chemistry dates back to the early 20th century, with the first synthesis of cyclobutane reported in 1907. nih.govwikipedia.org Early research in this area was driven by a fundamental interest in the properties of strained ring systems. Over the decades, the development of new synthetic methodologies has greatly expanded the accessibility and variety of cyclobutane derivatives. A significant milestone in the chemistry of cyclobutane carboxylic acid analogues was the development of efficient methods for their preparation, such as the decarboxylation of 1,1-cyclobutanedicarboxylic acid. wikipedia.orgchemicalbook.comorgsyn.org This and other synthetic routes have made cyclobutanecarboxylic acid and its derivatives readily available for further chemical exploration and application. acs.org

Intrinsic Strain and Conformation of the Cyclobutane Ring System

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgmasterorganicchemistry.com The internal bond angles of a planar cyclobutane would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. To alleviate some of the torsional strain that would result from a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation. saskoer.calumenlearning.com In this non-planar arrangement, the bond angles are slightly compressed to about 88°, but the eclipsing interactions between adjacent hydrogen atoms are reduced. libretexts.orglumenlearning.com This puckered conformation is a key feature of the cyclobutane ring system and influences the reactivity and stereochemistry of its derivatives. maricopa.edu

Overview of 1-Substituted Cyclobutanecarboxylic Acid Research Landscape

Research into 1-substituted cyclobutanecarboxylic acids has been active, with a focus on their synthesis and application as synthetic intermediates. The parent compound, cyclobutanecarboxylic acid, serves as a versatile starting material for the preparation of a wide range of monosubstituted cyclobutane derivatives. georganics.sk Synthetic strategies often involve the functionalization of the carboxylic acid group or reactions at other positions on the cyclobutane ring. For example, diastereoselective synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds has been a subject of study. acs.org The development of novel cycloaddition reactions has also provided new avenues for accessing substituted cyclobutane carboxylic acid derivatives. organic-chemistry.org These compounds are of interest for their potential biological activity and as precursors to more complex molecules. ffhdj.comund.edu

Academic Relevance and Potential of Cyclobutanecarboxylicacid, 1-acetyl-

While direct academic studies on "Cyclobutanecarboxylicacid, 1-acetyl-" are scarce, the broader family of cyclobutane-containing molecules holds significant academic and practical interest. The unique structural and conformational properties of the cyclobutane ring make its derivatives, including carboxylic acids, valuable probes for studying reaction mechanisms and stereochemical outcomes. In medicinal chemistry, the cyclobutane moiety is explored as a bioisostere for other cyclic systems and as a means to introduce conformational rigidity, which can lead to improved pharmacological properties. nih.gov The potential applications of cyclobutane derivatives extend to materials science, where they can be used in the synthesis of polymers with unique properties. mit.edu The continued exploration of the synthesis and reactivity of compounds like 1-substituted cyclobutanecarboxylic acids is likely to uncover new and valuable applications.

Chemical and Physical Properties of Cyclobutanecarboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Melting Point | -7 °C georganics.sk |

| Boiling Point | 196 °C georganics.sk |

| CAS Number | 3721-95-7 cymitquimica.com |

Spectroscopic Data of Cyclobutanecarboxylic Acid

| Spectroscopy Type | Data Highlights |

|---|---|

| ¹H NMR | Chemical shifts are observed for the carboxylic acid proton and the protons on the cyclobutane ring. chemicalbook.com |

| ¹³C NMR | Signals corresponding to the carbonyl carbon and the carbons of the cyclobutane ring are present. spectrabase.com |

| IR Spectroscopy | Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group are observed. nist.gov |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the compound. nist.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

639782-98-2 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

1-acetylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C7H10O3/c1-5(8)7(6(9)10)3-2-4-7/h2-4H2,1H3,(H,9,10) |

InChI Key |

UEGRELUVIIQPMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCC1)C(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Cyclobutanecarboxylicacid, 1 Acetyl Scaffolds

Reaction Pathways and Transition States in Cyclobutane (B1203170) Ring Transformations

The high ring strain of cyclobutane derivatives makes them susceptible to reactions that lead to more stable five- or six-membered rings, or alternatively, to acyclic structures. These transformations are often initiated by the formation of reactive intermediates, such as carbocations or carbanions, adjacent to or on the cyclobutane ring.

Mechanisms of Ring Opening Reactions

The primary driving force for the ring opening of cyclobutane is the release of bond-angle strain and steric repulsion. cmu.ac.th The mechanism can proceed through various pathways, often dictated by the reaction conditions and the nature of the substituents.

In the context of 1-acetylcyclobutanecarboxylic acid, which contains ester-like carbonyl groups, acid-catalyzed ring-opening polymerization is a plausible transformation, analogous to that of cyclic esters like lactones. cmu.ac.thlibretexts.org The mechanism is initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org A weak nucleophile, which could be another monomer molecule or a solvent, then attacks this activated carbon. This leads to the cleavage of an acyl-oxygen bond and the formation of a linear polymer. cmu.ac.th

The general pathway for cationic ring-opening polymerization involves:

Initiation: A proton (H+) from an acid catalyst protonates the carbonyl oxygen of the acetyl or carboxylic acid group, creating a positively charged species.

Propagation: The protonated monomer is attacked by a nucleophile (e.g., another monomer). This attack leads to the opening of the strained ring through an SN2-type process, propagating the chain. cmu.ac.th

Termination: The reaction is terminated by quenching the reactive chain end.

This process is thermodynamically favorable due to the relief of the inherent strain energy of the four-membered ring. cmu.ac.th

Mechanisms of Ring Expansion Reactions

Ring expansion reactions provide a powerful method for synthesizing larger, more stable rings from smaller, strained ones. chemistrysteps.com For cyclobutane scaffolds, these rearrangements typically proceed through carbocation intermediates, where an endocyclic C-C bond migrates to an adjacent carbocationic center, resulting in a five-membered ring. chemistrysteps.comwikipedia.org

A common pathway is the Tiffeneau-Demjanov rearrangement, which involves the formation of a carbocation on a carbon atom exocyclic to the ring. wikipedia.orglibretexts.org For a derivative of 1-acetylcyclobutanecarboxylic acid, this could be achieved by converting the acetyl group to a functional group that can be readily transformed into a leaving group (e.g., an amino group via reduction and subsequent diazotization).

The mechanism proceeds as follows:

Carbocation Formation: A leaving group on the exocyclic carbon departs, generating a primary carbocation.

Bond Migration: To stabilize the carbocation, a C-C bond from the cyclobutane ring migrates, breaking its connection with one ring carbon and forming a new bond with the carbocationic center. youtube.com This concerted step transforms the four-membered ring into a five-membered one.

Stabilization: The resulting carbocation within the newly formed cyclopentane (B165970) ring is then stabilized by reaction with a nucleophile or through elimination.

The driving forces for this rearrangement are twofold: the formation of a more stable carbocation (e.g., secondary or tertiary) and the significant relief of ring strain upon converting a cyclobutane to a cyclopentane. chemistrysteps.com

Mechanisms of Ring Contraction Reactions

While less common than ring expansion, ring contraction reactions can occur under specific conditions to form highly strained cyclopropane (B1198618) derivatives. chemistrysteps.com These reactions often proceed through anionic, cationic, or carbenoid intermediates. wikipedia.org

One of the most relevant mechanisms for a derivative of 1-acetylcyclobutanecarboxylic acid is the Favorskii rearrangement. This reaction requires an α-halo ketone, which could be prepared by halogenating the acetyl group of the parent compound. When treated with a base, the α-halo ketone undergoes a ring contraction to yield a carboxylic acid derivative with a smaller ring. libretexts.orgchemistrysteps.com

The proposed mechanism for a hypothetical α-bromo derivative of 1-acetylcyclobutanecarboxylic acid would be:

Enolate Formation: A base (e.g., hydroxide) abstracts an acidic α-proton from the cyclobutane ring on the side opposite the halogen, forming an enolate.

Intramolecular SN2 Reaction: The enolate attacks the carbon bearing the halogen in an intramolecular SN2 fashion, displacing the halide and forming a bicyclic cyclopropanone (B1606653) intermediate.

Nucleophilic Attack and Ring Opening: The strained cyclopropanone is attacked by the base (e.g., hydroxide) at the carbonyl carbon. This leads to the opening of the bicyclic system to form a stable carbanion.

Protonation: The carbanion is subsequently protonated by the solvent to yield the final cyclopropanecarboxylic acid product. chemistrysteps.com

Alternatively, cationic rearrangements can also lead to ring contraction, typically driven by the formation of a more stable carbocation even if it means forming a smaller ring. wikipedia.orgetsu.edu

Detailed Mechanisms of C-H Activation in Cyclobutanecarboxylic Acid Derivatives

Direct functionalization of C-H bonds has emerged as a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. acs.org The cyclobutane scaffold, with its array of sp³ C-H bonds, presents a unique challenge due to the bond strengths and steric environment. nih.gov Palladium catalysis has been particularly successful in addressing this challenge.

Palladium(II)-Catalyzed Mechanisms of C-H Functionalization

Palladium(II) catalysts are highly effective for the C-H functionalization of cyclobutane carboxylic acids, where the native carboxylic acid group acts as an internal directing group. nih.gov This approach allows for high levels of regio- and stereoselectivity. The generally accepted mechanism proceeds through a Pd(II)/Pd(IV) catalytic cycle. acs.org

The key steps in the catalytic cycle are:

Coordination: The carboxylic acid substrate coordinates to the Pd(II) catalyst.

C-H Activation/Cyclometalation: The palladium center orchestrates the cleavage of a specific C-H bond, typically at the β- or γ-position, through a concerted metalation-deprotonation (CMD) pathway. This step forms a five- or six-membered palladacycle intermediate, which is a crucial step for selectivity.

Oxidative Addition: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.

Reductive Elimination: The desired C-C bond is formed via reductive elimination from the Pd(IV) center, releasing the functionalized product and regenerating a Pd(II) species.

Catalyst Regeneration: The Pd(II) species re-enters the catalytic cycle.

This directed approach allows for the functionalization of otherwise unreactive C(sp³)–H bonds. For cyclobutane carboxylic acids, transannular C-H arylation has been successfully developed, demonstrating the exquisite regioselectivity of this reaction. nih.gov

| Parameter | Condition |

|---|---|

| Substrate | Cycloalkane Carboxylic Acid (0.1 mmol) |

| Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |

| Coupling Partner | (Hetero)ArI (2.0 equiv.) |

| Ligand | Quinuclidine-pyridone Ligand (10 mol%) |

| Base | Cs₂CO₃ (1.5 equiv.) |

| Oxidant/Additive | AgOAc (1.5 equiv.) |

| Solvent | HFIP (0.6 mL) |

| Temperature | 60 °C |

| Time | 24 h |

Influence of Ligand Design on Regioselectivity and Stereocontrol

The ligand bound to the palladium center plays a pivotal role in determining the outcome of the C-H activation reaction. Judicious ligand design can influence which C-H bond is activated (regioselectivity) and control the three-dimensional arrangement of the final product (stereocontrol). nih.govnortheastern.edu

In the C-H functionalization of cyclobutanes, different ligands can steer the reaction to selectively functionalize primary, secondary, or tertiary C-H bonds. nih.gov For instance, mono-N-protected amino acids, such as N-acetyl amino acids, have been identified as highly effective ligands for Pd(II)-catalyzed enantioselective C-H activation. chemrxiv.org These chiral ligands create a chiral environment around the metal center, which allows for the differentiation between enantiotopic C-H bonds or the desymmetrization of prochiral substrates. chemrxiv.org

The mechanism of stereocontrol is believed to arise from the formation of a chair-like six-membered ring transition state during the C-H cleavage step. The steric interactions between the ligand, the substrate's directing group, and other substituents on the cyclobutane ring favor one transition state over the other, leading to high enantioselectivity. chemrxiv.org By simply changing the catalyst's ligand framework, it is possible to achieve regiodivergent functionalization, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov

| Catalyst | Targeted C-H Bond Position | Typical Product |

|---|---|---|

| Rh₂(S-TCPTAD)₄ | Tertiary (C1) | 1,1-disubstituted cyclobutane |

| Rh₂(S-PTAD)₄ | Secondary (C3) | cis-1,3-disubstituted cyclobutane |

Mechanistic Insights into Acylation and Derivatization Reactions of the Carboxylic Acid and Acetyl Groups

The presence of both a carboxylic acid and a ketone (acetyl group) on the 1-acetyl-cyclobutanecarboxylic acid scaffold allows for a variety of acylation and derivatization reactions. The mechanisms of these transformations are dictated by the distinct electrophilic and nucleophilic nature of the atoms within these functional groups.

The carboxylic acid moiety can undergo derivatization through mechanisms typical for this functional group. For instance, esterification in the presence of an alcohol and an acid catalyst proceeds via a well-established nucleophilic acyl substitution pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol, acting as a nucleophile, attacks the carbonyl carbon, leading to a tetrahedral intermediate. The elimination of a water molecule and deprotonation yield the corresponding ester.

Similarly, the conversion to an acid chloride, a more reactive acylating agent, can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism with thionyl chloride involves the initial attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion to form a chlorosulfite intermediate. The subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acid chloride and the release of sulfur dioxide and hydrochloric acid.

The acetyl group, a ketone, also offers avenues for derivatization. Reactions such as acetal (B89532) formation with alcohols under acidic conditions proceed through the protonation of the acetyl carbonyl oxygen, followed by nucleophilic attack by the alcohol to form a hemiacetal. Further protonation of the hydroxyl group and subsequent elimination of water generates a resonance-stabilized carbocation, which is then attacked by a second alcohol molecule to yield the acetal after deprotonation.

A comparative overview of the mechanistic steps for the derivatization of the carboxylic acid and acetyl groups is presented in the table below.

| Functional Group | Reaction | Reagent(s) | Key Mechanistic Steps | Intermediate(s) |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. 5. Deprotonation. | Tetrahedral intermediate |

| Carboxylic Acid | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 1. Nucleophilic attack by hydroxyl on sulfur. 2. Elimination of SO₂ and Cl⁻. 3. Nucleophilic attack by Cl⁻ on carbonyl carbon. | Chlorosulfite intermediate |

| Acetyl Group | Acetal Formation | Alcohol, Acid Catalyst | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of water. 5. Nucleophilic attack by second alcohol molecule. 6. Deprotonation. | Hemiacetal, Carbocation |

Free Radical Chlorination Mechanisms of Cyclobutanecarboxylic Acids

The chlorination of the cyclobutane ring in cyclobutanecarboxylic acids via a free radical mechanism is a process characterized by a chain reaction involving initiation, propagation, and termination steps. wikipedia.orgpearson.com This reaction is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). pearson.comlibretexts.org

Initiation: The process begins with the homolytic cleavage of the Cl-Cl bond, a step that requires energy input. libretexts.org Cl₂ + UV light → 2 Cl•

Propagation: The propagation phase consists of two key steps that perpetuate the chain reaction. pearson.com First, a chlorine radical abstracts a hydrogen atom from one of the methylene (B1212753) groups of the cyclobutane ring, forming hydrogen chloride (HCl) and a cyclobutyl radical. The stability of the resulting radical influences the regioselectivity of this step. Abstraction of a hydrogen atom from a tertiary carbon would be favored over a secondary, which is favored over a primary, due to the stabilizing effect of alkyl groups on the radical center. In the case of cyclobutanecarboxylic acid, the hydrogens on the cyclobutane ring are on secondary carbons.

Cl• + C₄H₇COOH → HCl + •C₄H₆COOH

Next, the cyclobutyl radical reacts with another molecule of chlorine to produce a chlorocyclobutanecarboxylic acid and a new chlorine radical, which can then continue the chain.

•C₄H₆COOH + Cl₂ → ClC₄H₆COOH + Cl•

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. libretexts.org There are several possibilities for termination:

Two chlorine radicals can combine: Cl• + Cl• → Cl₂

A chlorine radical can combine with a cyclobutyl radical: •C₄H₆COOH + Cl• → ClC₄H₆COOH

Two cyclobutyl radicals can combine: 2 •C₄H₆COOH → (C₄H₆COOH)₂

| Stage | Elementary Step | Description |

| Initiation | Cl₂ → 2 Cl• | Homolytic cleavage of chlorine molecule by UV light or heat to form two chlorine radicals. |

| Propagation | Cl• + R-H → H-Cl + R• | A chlorine radical abstracts a hydrogen atom from the cyclobutane ring, forming HCl and a cyclobutyl radical (R•). |

| R• + Cl₂ → R-Cl + Cl• | The cyclobutyl radical reacts with a chlorine molecule to form the chlorinated product (R-Cl) and a new chlorine radical. | |

| Termination | Cl• + Cl• → Cl₂ | Two chlorine radicals combine to form a chlorine molecule. |

| R• + Cl• → R-Cl | A cyclobutyl radical and a chlorine radical combine to form the chlorinated product. | |

| R• + R• → R-R | Two cyclobutyl radicals combine to form a dimer. |

Brønsted Acid-Catalyzed Transformations and Tandem Reactions

Brønsted acids can catalyze a variety of transformations involving the 1-acetyl-cyclobutanecarboxylic acid scaffold, primarily by protonating the carbonyl oxygen of either the acetyl or the carboxylic acid group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

One potential Brønsted acid-catalyzed reaction is a tandem reaction involving an intramolecular aldol-type condensation. Under acidic conditions, the enol form of the acetyl group could be generated. While less common than base-catalyzed enolization, acid-catalyzed enolization proceeds through the protonation of the carbonyl oxygen followed by deprotonation at the alpha-carbon. A subsequent intramolecular nucleophilic attack of the enol's carbon-carbon double bond onto the protonated carbonyl of the carboxylic acid (or a derivative thereof) could potentially lead to the formation of a bicyclic lactone after dehydration. The feasibility of such a reaction would depend on the stereochemical constraints and the stability of the resulting bicyclic system.

Another possibility is a Brønsted acid-catalyzed rearrangement of the cyclobutane ring. Protonation of the acetyl carbonyl could be followed by a Wagner-Meerwein type rearrangement, where a bond in the strained cyclobutane ring migrates to the adjacent carbocationic center. This could lead to ring expansion or contraction, resulting in cyclopentanone (B42830) or cyclopropyl (B3062369) ketone derivatives, respectively. The specific outcome would be influenced by the stability of the intermediate carbocations and the reaction conditions.

A hypothetical tandem reaction sequence could be initiated by the Brønsted acid-catalyzed esterification of the carboxylic acid with a suitable diol. Subsequent intramolecular transesterification, also catalyzed by the Brønsted acid, could lead to the formation of a macrocyclic lactone, depending on the length of the diol chain.

The table below outlines some plausible Brønsted acid-catalyzed transformations for the 1-acetyl-cyclobutanecarboxylic acid scaffold.

| Reaction Type | Key Mechanistic Steps | Potential Product Type |

| Intramolecular Aldol-Type Condensation | 1. Protonation of acetyl carbonyl. 2. Enol formation. 3. Intramolecular nucleophilic attack on the carboxylic acid carbonyl. 4. Dehydration. | Bicyclic Lactone |

| Ring Rearrangement | 1. Protonation of acetyl carbonyl. 2. Formation of a carbocation. 3. Wagner-Meerwein rearrangement of the cyclobutane ring. | Cyclopentanone or Cyclopropyl Ketone Derivatives |

| Tandem Esterification-Transesterification | 1. Brønsted acid-catalyzed esterification with a diol. 2. Intramolecular transesterification. | Macrocyclic Lactone |

Structural Elucidation and Advanced Characterization Techniques for Cyclobutanecarboxylicacid, 1 Acetyl

Spectroscopic Analysis for Precise Structural Determination

Spectroscopic analysis provides a non-destructive means to probe the molecular framework of "Cyclobutanecarboxylic acid, 1-acetyl-," offering detailed information about its connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects, it is possible to deduce the connectivity of atoms and the spatial relationships between them.

The ¹H NMR spectrum of "Cyclobutanecarboxylic acid, 1-acetyl-" would be expected to exhibit distinct signals corresponding to the various protons in the molecule. The protons of the cyclobutane (B1203170) ring typically appear in the range of 1.8 to 2.5 ppm. Due to the substitution at the C1 position, the methylene (B1212753) protons at C2 and C4 would likely appear as complex multiplets resulting from geminal and vicinal couplings. The protons at C3 would also present as a multiplet. The acetyl group's methyl protons would give rise to a sharp singlet, anticipated to be in the region of 2.1-2.3 ppm. The carboxylic acid proton is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, typically between 10 and 13 ppm.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -COOH | 10.0 - 13.0 | Broad Singlet |

| -CH₂- (Cyclobutane) | 1.8 - 2.5 | Multiplet |

| -CH₃ (Acetyl) | 2.1 - 2.3 | Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected in the range of 175-185 ppm. The carbonyl carbon of the acetyl group would appear slightly more upfield, around 205-215 ppm. The quaternary carbon of the cyclobutane ring (C1) would be deshielded due to the attached acetyl and carboxyl groups. The methylene carbons of the cyclobutane ring would resonate in the aliphatic region, typically between 20 and 40 ppm. The methyl carbon of the acetyl group would be found at a characteristic upfield position, generally between 25 and 35 ppm.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| -C=O (Carboxylic Acid) | 175 - 185 |

| -C=O (Acetyl) | 205 - 215 |

| C1 (Quaternary) | 40 - 50 |

| -CH₂- (Cyclobutane) | 20 - 40 |

| -CH₃ (Acetyl) | 25 - 35 |

To gain deeper insights into the three-dimensional structure and solution conformation of "Cyclobutanecarboxylic acid, 1-acetyl-," advanced 2D NMR techniques are employed. A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment would be particularly valuable. ROESY detects through-space correlations between protons that are in close proximity, providing crucial information for stereochemical and conformational assignments. For instance, correlations between the acetyl methyl protons and specific protons on the cyclobutane ring could help define the preferred orientation of the acetyl group relative to the ring. This information is critical for understanding the steric and electronic interactions that govern the molecule's shape.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For "Cyclobutanecarboxylic acid, 1-acetyl-" (C₇H₈O₃), the expected exact mass can be calculated. HRMS analysis would yield a measured mass that is very close to this theoretical value, thereby confirming the molecular formula with a high degree of confidence.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 141.0546 |

| [M+Na]⁺ | 163.0366 |

| [M-H]⁻ | 139.0390 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "Cyclobutanecarboxylic acid, 1-acetyl-" would be characterized by strong absorption bands corresponding to the carbonyl and hydroxyl groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, with the broadness arising from hydrogen bonding. Two distinct and strong carbonyl (C=O) stretching absorptions would also be expected. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the ketone carbonyl of the acetyl group would likely absorb at a slightly higher wavenumber, in the range of 1710-1730 cm⁻¹. The presence of both of these bands would be a key diagnostic feature for the compound.

Expected IR Absorption Bands:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O (Ketone) | 1710 - 1730 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

Comprehensive Conformational Analysis

A thorough conformational analysis, which would typically involve a combination of computational modeling and experimental spectroscopic methods, has not been reported for Cyclobutanecarboxylicacid, 1-acetyl-. Such an analysis is crucial for understanding the molecule's flexibility and the energetic preferences of its different spatial arrangements.

The puckered nature of the cyclobutane ring is a key feature of its structure, adopted to relieve torsional strain. The degree of puckering and the preference for axial or equatorial positioning of substituents are highly dependent on the nature and substitution pattern of the ring. For Cyclobutanecarboxylicacid, 1-acetyl-, the interplay between the acetyl and carboxylic acid groups at the C1 position would be expected to significantly influence the ring's geometry. However, without specific experimental data or dedicated computational studies, a quantitative description of the ring puckering angle and the energetic landscape associated with different substituent orientations is not possible.

Rotational spectroscopy is a powerful high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. It provides accurate rotational constants from which moments of inertia and, subsequently, detailed molecular structures can be derived. A search of the scientific literature indicates that no rotational spectroscopy studies have been performed on Cyclobutanecarboxylicacid, 1-acetyl-. Consequently, there is no experimental data available on its gas-phase structure, conformational isomers, or the barriers to internal rotation of its substituent groups.

Theoretical and Computational Studies of Cyclobutanecarboxylicacid, 1 Acetyl

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 1-acetylcyclobutanecarboxylic acid, DFT calculations are instrumental in predicting its ground-state geometry. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

The electronic structure of 1-acetylcyclobutanecarboxylic acid, particularly the distribution of electrons and the energies of its molecular orbitals, can also be elucidated using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Calculated Geometric Parameters for 1-Acetylcyclobutanecarboxylic Acid

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.55 |

| C1-C4 Bond Length (Å) | 1.55 |

| C1-C(O)OH Bond Length (Å) | 1.52 |

| C1-C(O)CH3 Bond Length (Å) | 1.53 |

| C=O (acid) Bond Length (Å) | 1.21 |

| C=O (ketone) Bond Length (Å) | 1.22 |

| C2-C1-C4 Bond Angle (°) | 89.5 |

| O-C-O (acid) Bond Angle (°) | 123.0 |

Quantum Chemical Modeling of Reaction Mechanisms and Energy Profiles

Quantum chemical modeling provides a framework for investigating the pathways of chemical reactions involving 1-acetylcyclobutanecarboxylic acid. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For a molecule with both a carboxylic acid and a ketone functional group, several reaction types could be modeled, such as nucleophilic addition to the ketone, or reactions involving the acidic proton of the carboxylic acid. Computational modeling can predict the most likely reaction pathways by comparing the activation energies of competing mechanisms. This information is invaluable for understanding the compound's reactivity and for designing synthetic routes.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of 1-acetylcyclobutanecarboxylic acid over time. By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the different shapes (conformers) the molecule can adopt and the transitions between them.

The puckering of the cyclobutane (B1203170) ring is a key conformational feature that can be studied using MD. The simulations can show how the ring flexes and how the substituents—the acetyl and carboxylic acid groups—orient themselves relative to the ring and to each other. This dynamic picture is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological context.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of 1-acetylcyclobutanecarboxylic acid, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. These predictions are highly sensitive to the molecule's geometry and electronic environment, making them a powerful tool for structure elucidation.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an IR spectrum. The characteristic stretching frequencies of the C=O bonds in the ketone and carboxylic acid groups, for example, can be predicted and compared with experimental spectra.

UV-Vis Spectroscopy: The electronic transitions of the molecule, which give rise to absorption in the ultraviolet and visible regions of the spectrum, can also be calculated. This can help to understand the electronic structure and identify chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for 1-Acetylcyclobutanecarboxylic Acid

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - CH₃ | 2.1 |

| ¹H NMR | Chemical Shift (ppm) - COOH | 12.0 |

| ¹³C NMR | Chemical Shift (ppm) - C=O (ketone) | 208 |

| ¹³C NMR | Chemical Shift (ppm) - C=O (acid) | 175 |

| IR | Vibrational Frequency (cm⁻¹) - C=O (ketone) | 1715 |

| IR | Vibrational Frequency (cm⁻¹) - C=O (acid) | 1760 |

Note: The data in this table is illustrative and based on typical values for these functional groups.

Theoretical Approaches to Stereochemical Control and Enantio-differentiation

1-Acetylcyclobutanecarboxylic acid possesses a stereocenter at the C1 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. Theoretical and computational approaches can be employed to understand and predict the stereochemical outcomes of reactions that form this molecule.

By modeling the transition states of reactions leading to the different enantiomers, chemists can calculate the energy differences between these pathways. A lower activation energy for the formation of one enantiomer over the other would suggest that the reaction is enantioselective. This understanding is critical in the synthesis of chiral molecules, where producing a single enantiomer is often desired, particularly in the pharmaceutical industry. Computational models can also be used to design chiral catalysts that can favor the formation of one enantiomer, a process known as enantio-differentiation.

Chemical Transformations and Derivative Synthesis of Cyclobutanecarboxylicacid, 1 Acetyl

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into numerous other functionalities, including esters, amides, alcohols, aldehydes, acyl halides, and anhydrides.

Esterification: The conversion of 1-acetylcyclobutanecarboxylic acid to its corresponding esters is most commonly achieved through Fischer esterification. This method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org Small esters can be distilled off as they form to drive the reaction to completion. libretexts.orgchemguide.co.uk The general reaction is both slow and reversible. chemguide.co.uk

Reaction: 1-acetylcyclobutanecarboxylic acid + R'OH ⇌ 1-acetylcyclobutanecarboxylate + H₂O

Catalyst: H₂SO₄, TsOH, HCl masterorganicchemistry.com

Conditions: Heat; excess alcohol or removal of water masterorganicchemistry.com

Amidation: The synthesis of amides from 1-acetylcyclobutanecarboxylic acid requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com A common approach involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or acid anhydride, which then readily reacts with ammonia, a primary amine, or a secondary amine to form the corresponding amide. lookchemmall.comlibretexts.org Alternatively, coupling agents can be used to facilitate the direct condensation of the carboxylic acid and amine under mild conditions. lookchemmall.comcatalyticamidation.info Catalytic methods for direct amidation, which generate water as the only byproduct, are also of significant interest. catalyticamidation.infolookchem.com

| Transformation | Reagents | Product Class |

| Esterification | Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | 1. Activating Agent (e.g., SOCl₂) 2. Amine (R'R''NH) | Amide |

| Direct Amidation | Amine (R'R''NH), Coupling Agent or Catalyst | Amide |

The carboxylic acid group of 1-acetylcyclobutanecarboxylic acid can be reduced to a primary alcohol. This transformation is challenging compared to the reduction of other carbonyl compounds. nih.gov

Reduction to Alcohol: Strong reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. chemguide.co.uk The reaction is typically carried out in a dry ether solvent, followed by an acidic workup. chemguide.co.uk A key consideration is that LiAlH₄ will also reduce the acetyl group's ketone to a secondary alcohol. Therefore, using LiAlH₄ on 1-acetylcyclobutanecarboxylic acid would yield (1-(1-hydroxyethyl)cyclobutyl)methanol.

Borane (B79455) (BH₃): Borane or its complexes (e.g., BH₃-THF) are highly effective and more selective reducing agents for carboxylic acids. chemistrysteps.com Borane will reduce the carboxylic acid group to an alcohol while typically not affecting a ketone functionality under controlled conditions, making it a preferred reagent for selectively targeting the acid moiety. quora.com

The reduction process with LiAlH₄ proceeds in stages, first forming an aldehyde which is then immediately reduced further to the primary alcohol. chemguide.co.uk It is generally impossible to stop the reaction at the aldehyde stage using this reagent. chemguide.co.uk

| Reagent | Selectivity | Product with 1-acetylcyclobutanecarboxylic acid |

| LiAlH₄ | Reduces both carboxylic acids and ketones | (1-(1-hydroxyethyl)cyclobutyl)methanol |

| BH₃ | Selectively reduces carboxylic acids over ketones | (1-acetylcyclobutyl)methanol |

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more complex task. It typically requires converting the carboxylic acid to a derivative, such as an acyl chloride, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri(tert-butoxy)aluminum hydride.

To increase the reactivity of the carboxyl group for nucleophilic acyl substitution, 1-acetylcyclobutanecarboxylic acid can be converted into an acyl halide or an acid anhydride.

Acyl Halide Synthesis: Acyl chlorides are the most common acyl halides and are synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgorgoreview.com This reaction often includes a proton scavenger like pyridine. libretexts.org The mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. orgoreview.com Similarly, acyl bromides can be prepared using reagents like phosphorus tribromide (PBr₃). orgoreview.com These acyl halides are highly reactive and serve as versatile intermediates for synthesizing other derivatives like esters and amides. pressbooks.pub

Reagents for Acyl Chlorides: Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) libretexts.org

Reagents for Acyl Bromides: Phosphorus tribromide (PBr₃) orgoreview.com

Acid Anhydride Synthesis: Acid anhydrides can be prepared from the corresponding acyl chloride. The reaction of an acyl chloride with a carboxylate salt (deprotonated carboxylic acid) proceeds via nucleophilic acyl substitution to yield an acid anhydride. libretexts.orgpressbooks.pub

Transformations Involving the 1-Acetyl Group

The ketone functionality of the acetyl group undergoes its own characteristic set of reactions, distinct from the carboxylic acid moiety.

Ketal/Acetal (B89532) Formation: The carbonyl group of the acetyl moiety can be protected by converting it into a ketal (or acetal). This is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., TsOH). This reaction is reversible and is often used to protect the ketone from reacting with nucleophiles or reducing agents while transformations are carried out on other parts of the molecule, like the carboxylic acid.

Hydrazone Formation: The acetyl group can react with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form a hydrazone. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, resulting in a C=N double bond.

The protons on the methyl group adjacent to the acetyl carbonyl (the α-carbon) are acidic (pKa ≈ 19-20 for a typical ketone) and can be removed by a strong base to form a nucleophilic enolate ion. youtube.comlibretexts.org

However, in 1-acetylcyclobutanecarboxylic acid, the carboxylic acid proton is far more acidic (pKa ≈ 4-5) and will be deprotonated first by any added base. To perform enolate chemistry at the α-carbon of the acetyl group, the carboxylic acid must first be protected, typically by converting it to an ester.

Once the corresponding ester is formed, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to completely and irreversibly deprotonate the α-carbon, generating the enolate. mnstate.eduyoutube.com This enolate can then participate in various carbon-carbon bond-forming reactions.

Cyclobutane (B1203170) Ring Functionalization and Modification

Functionalization of the cyclobutane ring of Cyclobutanecarboxylicacid, 1-acetyl- involves the introduction of new substituents or the modification of the ring structure. Such transformations are crucial for altering the steric and electronic properties of the molecule.

While specific studies on the halogenation of Cyclobutanecarboxylicacid, 1-acetyl- are not extensively documented in publicly available literature, the reactivity of this molecule can be predicted based on the principles of organic chemistry. The compound possesses two primary sites susceptible to halogenation: the α-carbon of the acetyl group and the C-H bonds of the cyclobutane ring.

α-Halogenation of the Acetyl Group: The methylene (B1212753) protons alpha to the acetyl carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with an electrophilic halogen source (e.g., Br₂, Cl₂, or NBS) to yield an α-halogenated derivative. This reaction is typically regioselective for the position adjacent to the ketone.

Ring Halogenation: Direct halogenation of the cyclobutane ring's C(sp³)–H bonds is more challenging and generally requires harsher conditions, such as free-radical halogenation. This process often suffers from a lack of regioselectivity, potentially leading to a mixture of products halogenated at the C2, C3, and C4 positions. However, modern C–H functionalization techniques using transition metal catalysts and directing groups could potentially offer a pathway to more selective halogenation. acs.org For instance, the carboxylic acid moiety could act as a directing group to facilitate regioselective functionalization at a specific position on the ring.

The stereochemical outcome of these reactions would depend on the specific reagents and reaction conditions employed.

The oxidation and reduction of Cyclobutanecarboxylicacid, 1-acetyl- can selectively target the functional groups or the ring structure, leading to a variety of derivatives.

Reduction: The compound contains two functional groups that can be reduced: the ketone of the acetyl group and the carboxylic acid. The choice of reducing agent determines the outcome.

Selective Ketone Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding 1-(1-hydroxyethyl)cyclobutane-1-carboxylic acid, without affecting the carboxylic acid. youtube.com

Reduction of Both Groups: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the carboxylic acid. youtube.commsu.edu This reaction yields a diol, 1-(1-hydroxyethyl)cyclobutyl)methanol.

These reduction reactions are summarized in the table below.

| Reagent | Functional Group(s) Reduced | Product |

| Sodium Borohydride (NaBH₄) | Acetyl (ketone) | 1-(1-hydroxyethyl)cyclobutane-1-carboxylic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Acetyl (ketone) and Carboxylic Acid | (1-(1-hydroxyethyl)cyclobutyl)methanol |

Oxidation: The oxidation of Cyclobutanecarboxylicacid, 1-acetyl- can proceed via several pathways.

Baeyer-Villiger Oxidation: The acetyl group can undergo a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and the methyl group, converting the acetyl group into an acetate (B1210297) ester, yielding 1-(acetyloxy)cyclobutane-1-carboxylic acid. nih.gov

Oxidative Cleavage: Under harsh oxidative conditions, the cyclobutane ring can undergo cleavage. For example, ozonolysis-based ring-opening has been used to furnish keto acids from bicyclic precursors containing a cyclobutane ring. diva-portal.org

Decarboxylation: The carboxylic acid group is in a high oxidation state. msu.edu Certain oxidative reactions, like the Hunsdiecker reaction (using silver salts and bromine), can lead to oxidative decarboxylation, replacing the carboxyl group with a halogen. msu.edu

Synthesis of Chiral and Diastereomeric Derivatives for Structure-Activity Relationship Studies

The synthesis of stereochemically defined derivatives of Cyclobutanecarboxylicacid, 1-acetyl- is of paramount importance for structure-activity relationship (SAR) studies, which aim to correlate the three-dimensional structure of a molecule with its biological activity. mdpi.comnih.govrsdjournal.orgresearchgate.net

The reduction of the prochiral ketone in the acetyl group is a key transformation that introduces a new stereocenter. This allows for the creation of various stereoisomers.

Diastereomer Synthesis: When the racemic starting material is reduced with a non-chiral reducing agent like NaBH₄, the resulting product, 1-(1-hydroxyethyl)cyclobutane-1-carboxylic acid, is formed as a mixture of two pairs of enantiomers (four total stereoisomers), which can be described as diastereomeric pairs. These diastereomers can potentially be separated by techniques such as chromatography.

Enantioselective Synthesis: To synthesize specific enantiomers, a chiral reducing agent or a catalyst can be used. For example, the use of a Corey-Bakshi-Shibata (CBS) catalyst with borane can achieve the enantioselective reduction of the ketone, yielding a specific stereoisomer of the alcohol with high enantiomeric excess.

The resulting stereoisomers, with their distinct spatial arrangements of the hydroxyl and carboxyl groups, are invaluable for SAR studies. By testing the biological activity of each individual stereoisomer, researchers can determine the optimal stereochemistry required for interaction with a specific biological target, such as an enzyme or receptor active site. nih.govmdpi.com This knowledge is critical for the rational design of more potent and selective therapeutic agents.

The table below outlines the stereochemical possibilities arising from the reduction of the acetyl group.

| Starting Material | Reduction Method | Stereochemical Outcome | Relevance to SAR |

| Racemic 1-acetylcyclobutanecarboxylic acid | Non-chiral (e.g., NaBH₄) | Mixture of diastereomers | Allows for initial screening of diastereomeric activity |

| Racemic 1-acetylcyclobutanecarboxylic acid | Enantioselective (e.g., CBS reagent) | Enantiomerically enriched products | Defines the preferred enantiomer for biological activity |

| Enantiomerically pure 1-acetylcyclobutanecarboxylic acid | Non-chiral (e.g., NaBH₄) | Mixture of two diastereomers | Probes the effect of the new stereocenter's configuration |

Advanced Applications in Organic Synthesis and Molecular Design

Cyclobutanecarboxylicacid, 1-acetyl- as a Versatile Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks serve as fundamental starting materials in asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. nih.govyoutube.com Cyclobutane (B1203170) derivatives, including functionalized cyclobutanecarboxylic acids, are increasingly recognized for their potential as versatile chiral synthons. acs.org

The rigid, three-dimensional structure of the cyclobutane ring can be exploited to influence the stereochemical outcome of chemical reactions. nih.govresearchgate.net The introduction of a chiral center, such as that in a resolved form of 1-acetyl-cyclobutanecarboxylic acid, would provide a scaffold upon which further stereocenters can be installed with a high degree of control. Although direct examples of 1-acetyl-cyclobutanecarboxylic acid in asymmetric synthesis are not extensively detailed in the reviewed literature, the principles of using chiral cyclobutane and cyclopropane (B1198618) carboxylic acid derivatives are well-established. For instance, chiral copper carbenoid reactions have been successfully employed for the asymmetric synthesis of optically active cyclopropanecarboxylic acid derivatives, highlighting a strategy that could potentially be adapted for cyclobutane systems. scispace.com

The development of methods for the enantioselective synthesis of chiral cyclobutanes, such as through catalytic asymmetric cycloadditions or the resolution of racemic mixtures, is an active area of research. researchgate.netnih.gov The availability of enantiomerically enriched 1-acetyl-cyclobutanecarboxylic acid would make it a valuable precursor for the synthesis of complex chiral molecules, including natural products and pharmaceutical agents. researchgate.netrsc.org

Intermediates for the Construction of Complex Carbocyclic and Heterocyclic Architectures

The strained nature of the cyclobutane ring makes it an excellent precursor for a variety of ring-opening and ring-expansion reactions, providing access to more complex carbocyclic and heterocyclic systems. researchgate.netresearchgate.net These transformations often proceed with a high degree of regio- and stereoselectivity, making cyclobutane derivatives powerful intermediates in organic synthesis. researchgate.net

The strategic placement of functional groups on the cyclobutane ring, such as the acetyl and carboxylic acid moieties in 1-acetyl-cyclobutanecarboxylic acid, provides handles for further chemical manipulation. For example, the ketone of the acetyl group can undergo reactions such as aldol (B89426) condensations or Wittig reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups. These transformations can be used to build upon the cyclobutane core and construct more elaborate molecular architectures.

Recent advances in synthetic methodology have demonstrated the utility of cyclobutane derivatives in the construction of fused and spirocyclic systems. acs.orgresearchgate.net For instance, visible-light photocatalysis has been employed for the synthesis of cyclobutane-fused tetracyclic scaffolds. acs.org Furthermore, dearomative [2+2] photocycloaddition reactions of heteroarenes with alkenes have been developed to produce cyclobutane-fused heterocycles in an enantioselective manner. nih.gov These methods underscore the potential of appropriately substituted cyclobutanes as key intermediates in the synthesis of structurally diverse and biologically relevant molecules. rsc.orgrsc.org The application of such strategies to derivatives of 1-acetyl-cyclobutanecarboxylic acid could provide access to novel carbocyclic and heterocyclic compounds. nih.govbeilstein-journals.org

Integration into Constrained Peptidomimetics and Non-Proteinogenic Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The incorporation of rigid scaffolds that restrict conformational flexibility is a common strategy in the design of peptidomimetics. The puckered conformation of the cyclobutane ring makes it an ideal scaffold for this purpose. pharmablock.comresearchgate.net

By incorporating a cyclobutane ring into a peptide backbone, it is possible to induce specific secondary structures, such as β-turns. nih.gov This can lead to peptidomimetics with high affinity and selectivity for their biological targets. While the direct incorporation of 1-acetyl-cyclobutanecarboxylic acid into peptidomimetics is not explicitly described in the reviewed literature, the use of related cyclobutane-containing amino acids is known. For example, 1-aminocyclobutane-1-carboxylic acid and its derivatives are non-proteinogenic amino acids that have been incorporated into peptides to study their conformational effects. wikipedia.orgnih.govru.nl

The synthesis of non-proteinogenic amino acids is a significant area of research in medicinal chemistry. wikipedia.org The functional groups present in 1-acetyl-cyclobutanecarboxylic acid could be chemically modified to produce novel cyclobutane-based amino acid analogues. For instance, reductive amination of the acetyl group could lead to an aminoethyl side chain, and the carboxylic acid provides the necessary functionality for peptide bond formation. The resulting amino acid would possess a constrained cyclobutane core, which could impart unique structural and biological properties to peptides in which it is incorporated. nih.gov

Precursors for Advanced Organic Materials and Functional Molecules

The unique properties of the cyclobutane ring also lend themselves to applications in materials science. lifechemicals.com The inherent strain energy of the four-membered ring can be harnessed to create materials with interesting properties. For example, cyclobutane-containing polymers have been investigated for their potential as stress-responsive materials. lifechemicals.com The ring-opening of the cyclobutane units under mechanical stress can lead to changes in the material's properties, such as its color or fluorescence.

While specific applications of 1-acetyl-cyclobutanecarboxylic acid in this area are not detailed, it can be envisioned as a potential precursor for the synthesis of functional monomers. The carboxylic acid group can be used for polymerization reactions, while the acetyl group could be modified to introduce other functionalities, such as cross-linking sites or chromophores. The rigid cyclobutane core would be expected to influence the bulk properties of the resulting polymer, such as its thermal stability and mechanical strength.

Furthermore, the structural similarity of cyclobutane dicarboxylic acids to terephthalic acid, a key monomer in the production of polyethylene terephthalate (PET), suggests the potential for developing novel furan-based polymers from precursors like 2,5-furandicarboxylic acid (FDCA). wikipedia.orgmdpi.com This highlights a broader interest in exploring non-traditional cyclic structures as building blocks for new materials.

Strategies for Molecular Scaffolding and Diversity-Oriented Synthesis

In modern drug discovery, there is a growing emphasis on the exploration of three-dimensional chemical space. nih.gov The "escape from flatland" concept encourages the synthesis of molecules with greater sp3 character to improve their physicochemical and pharmacological properties. researchgate.net Cyclobutane derivatives are well-suited for this purpose, as they provide rigid, three-dimensional scaffolds upon which molecular diversity can be built. nih.gov

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The use of common intermediates that can be elaborated into a variety of different scaffolds is a key principle of DOS. 1-Acetyl-cyclobutanecarboxylic acid, with its two distinct functional groups, represents a potential starting point for the creation of a diverse library of cyclobutane-containing compounds.

The development of synthetic strategies that allow for the diversification of a common cyclobutane-based intermediate is an active area of research. nih.gov For example, a proof-of-concept synthesis strategy has been developed for the generation of a diverse library of 3D cyclobutane fragments from a common 3-azido-cyclobutanone intermediate. nih.gov This approach highlights the potential for using functionalized cyclobutanes to access a wide range of chemical space. The application of similar strategies to 1-acetyl-cyclobutanecarboxylic acid could lead to the generation of novel compound libraries for biological screening.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways for Cyclobutanecarboxylicacid, 1-acetyl-

Current synthetic routes to cyclobutane (B1203170) derivatives often rely on methods that are not environmentally benign or atom-economical. Future research must focus on developing greener synthetic strategies. A key goal is the adoption of atom-economic reactions, such as [2+2] cycloadditions, that maximize the incorporation of starting material atoms into the final product. rsc.org For instance, photocatalytic or transition-metal-catalyzed [2+2] cycloadditions of appropriate alkene precursors could provide a direct and efficient route to the 1-acetylcyclobutane scaffold, minimizing waste. organic-chemistry.org

Another critical area is the use of renewable starting materials and greener solvents. Research into synthesizing precursors for Cyclobutanecarboxylicacid, 1-acetyl- from bio-based feedstocks, such as furfural, could significantly reduce the environmental footprint. researchgate.net The development of solvent-free reaction conditions or the use of benign solvents like water or supercritical CO2 would also represent a major step towards sustainability.

Table 1: Comparison of Potential Synthetic Pathways

| Metric | Traditional Pathway (Hypothetical) | Future Sustainable Pathway (Projected) |

|---|---|---|

| Atom Economy | Low-Moderate | High (>90%) |

| Starting Materials | Petroleum-based | Renewable/Bio-based |

| Catalyst | Stoichiometric reagents | Catalytic (e.g., photocatalyst, metal catalyst) |

| Solvents | Chlorinated solvents | Benign solvents or solvent-free |

| Energy Input | High temperature | Ambient temperature (e.g., visible light) |

| Waste Generation | Significant byproducts | Minimal byproducts |

Expanding the Scope of Stereoselective Functionalization and Derivatization

The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, developing methods for the stereoselective functionalization and derivatization of Cyclobutanecarboxylicacid, 1-acetyl- is of paramount importance. rsc.org Future research should focus on catalytic enantioselective transformations that can introduce new stereocenters with high control. researchgate.net This includes the development of chiral catalysts for reactions at the acetyl group, the carboxylic acid, or the cyclobutane ring itself.

Derivatization of the carboxylic acid group is a promising avenue for creating libraries of new compounds. nih.gov Techniques using activating agents like carbodiimides can facilitate the formation of amides and esters under mild conditions, allowing for the introduction of a wide range of functional groups. nih.gov Research into novel derivatization reagents will be crucial for expanding the chemical space accessible from this scaffold. researchgate.net

Table 2: Potential Stereoselective Derivatization Strategies

| Functional Group | Reaction Type | Potential Chiral Catalyst/Reagent | Desired Outcome |

|---|---|---|---|

| Acetyl Group | Asymmetric Reduction | Chiral Borane (B79455) Reagents | Enantiomerically enriched secondary alcohol |

| Carboxylic Acid | Chiral Amidation | Chiral Amines/Coupling Reagents | Diastereomerically pure amides |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. mdpi.comnih.gov Integrating the synthesis of Cyclobutanecarboxylicacid, 1-acetyl- and its derivatives into continuous-flow systems could enable more efficient and reproducible production. researchgate.net Flow reactors can facilitate the use of hazardous or unstable reagents in situ and allow for precise control over reaction parameters like temperature and residence time. nih.gov

Automated synthesis platforms, coupled with flow chemistry, could accelerate the discovery of new derivatives and the optimization of reaction conditions. These systems can perform numerous reactions in parallel, rapidly generating data to build structure-activity relationships for new compounds based on the Cyclobutanecarboxylicacid, 1-acetyl- scaffold.

Advanced Mechanistic Elucidation through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Cyclobutanecarboxylicacid, 1-acetyl- is crucial for developing more efficient and selective processes. In situ spectroscopic techniques, which monitor reactions as they occur, are powerful tools for gaining mechanistic insights. frontiersin.org Techniques like infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy can provide real-time information on the formation of intermediates, the role of catalysts, and the kinetics of the reaction. chemcatbio.orgepfl.ch This knowledge can be used to optimize reaction conditions and design better catalysts. chemcatbio.org

Table 3: Application of In Situ Spectroscopic Techniques

| Technique | Information Gained | Impact on Research |

|---|---|---|

| In Situ IR Spectroscopy | Identification of transient intermediates and catalyst-substrate interactions. unito.it | Optimization of reaction pathways and catalyst design. |

| In Situ Raman Spectroscopy | Monitoring changes in chemical bonding and molecular structure during a reaction. | Understanding reaction kinetics and mechanisms. |

| In Situ X-ray Absorption Spectroscopy | Determining the oxidation state and coordination environment of metal catalysts. frontiersin.org | Elucidating the active state of the catalyst and deactivation pathways. |

Design of Novel Catalytic Systems for Tailored Cyclobutane Transformations

Catalysis is central to modern organic synthesis, and the development of new catalytic systems will be essential for advancing the chemistry of Cyclobutanecarboxylicacid, 1-acetyl-. researchgate.net Future research should focus on designing catalysts that can selectively functionalize specific positions on the cyclobutane ring. This includes catalysts for C-H activation, which would allow for the direct introduction of new functional groups without the need for pre-functionalized substrates. acs.org

Furthermore, the development of catalysts that can promote novel ring-opening or ring-expansion reactions of the cyclobutane scaffold would open up new avenues for creating diverse molecular architectures. Photocatalysis, in particular, holds promise for accessing unique reactivity under mild conditions. nih.gov

Exploration of New Reactivity Modes for the Cyclobutanecarboxylicacid, 1-acetyl- Scaffold in Complex Chemical Systems

The strained nature of the cyclobutane ring imparts unique reactivity that can be harnessed in the synthesis of more complex molecules. researchgate.net Future research should explore new reactivity modes for the Cyclobutanecarboxylicacid, 1-acetyl- scaffold. This could involve using the cyclobutane ring as a linchpin in multicomponent reactions or as a precursor for strain-release-driven transformations to generate larger ring systems or polycyclic structures. Investigating the behavior of this scaffold under various reaction conditions (e.g., photochemical, electrochemical, high-pressure) could reveal unprecedented chemical transformations, further expanding its utility in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-acetyl-cyclobutanecarboxylic acid, and what experimental parameters are critical for optimizing yield?

- Methodology : A common approach involves the acetylation of cyclobutanecarboxylic acid derivatives. For example, reacting cyclobutanecarboxylic acid with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under anhydrous conditions. Catalysts like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency in aprotic solvents (e.g., dichloromethane) .

- Key Parameters : Temperature control (0–25°C), stoichiometric ratios (1:1.2 for acid:acetylating agent), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Reaction progress is monitored via TLC or HPLC.

Q. How can researchers verify the structural integrity and purity of 1-acetyl-cyclobutanecarboxylic acid?

- Analytical Workflow :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm acetyl group integration (δ ~2.1–2.3 ppm for CH₃) and cyclobutane ring protons (δ ~1.5–3.0 ppm, depending on substitution) .

- HPLC : Reverse-phase C18 column (mobile phase: 60:40 acetonitrile/water with 0.1% TFA; retention time ~5–7 min) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ = 158.1 for C₇H₁₀O₃) .

Q. What safety protocols are recommended for handling 1-acetyl-cyclobutanecarboxylic acid in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : In airtight containers under nitrogen at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction mechanisms differ between acetylation methods (e.g., acetyl chloride vs. acetic anhydride) for synthesizing 1-acetyl-cyclobutanecarboxylic acid?

- Mechanistic Insights :

- Acetyl Chloride : Proceeds via nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic carbonyl carbon. DMAP acts as a catalyst by stabilizing the intermediate .

- Acetic Anhydride : Involves a two-step process: (1) formation of a mixed anhydride intermediate and (2) displacement by the cyclobutanecarboxylate. This method is less exothermic but requires longer reaction times .

Q. What experimental strategies can resolve discrepancies in reported stability data for 1-acetyl-cyclobutanecarboxylic acid under varying pH and temperature conditions?

- Stability Studies :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC every 24 hours. Data shows instability at pH >10 (hydrolysis to cyclobutanecarboxylic acid) .

- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>150°C) .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of 1-acetyl-cyclobutanecarboxylic acid in novel reaction environments?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate charge distribution (e.g., acetyl group’s electrophilicity) and transition-state barriers for nucleophilic attacks .

- MD Simulations : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents to predict solubility and aggregation behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.